molecular formula C17H21FN4O3S B2814908 N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1448052-62-7

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2814908
CAS No.: 1448052-62-7
M. Wt: 380.44
InChI Key: MTNGQJHVKALEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic small molecule of interest in medicinal chemistry research, integrating distinct pharmacophores in its structure. The sulfonamide functional group is a privileged scaffold in drug discovery, known for its versatility and presence in compounds with a wide spectrum of biological activities . This molecule also features a piperidine moiety , a common nitrogen-containing heterocycle frequently employed in the design of compounds targeting the central nervous system . The strategic incorporation of a 2-fluorobenzoyl group offers a potential avenue for modulating the compound's electronic properties, metabolic stability, and binding affinity towards biological targets. Researchers can investigate this molecule as a potential modulator of neuronal signaling pathways , given the established role of piperidine derivatives in neuroscience research . Furthermore, the structural attributes of this compound make it a valuable candidate for probing protein-protein interactions or enzymatic activity in biochemical assays, contributing to the development of novel chemical probes for basic science and therapeutic development . This product is intended for research purposes by qualified laboratory personnel.

Properties

IUPAC Name

N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-21-11-16(19-12-21)26(24,25)20-10-13-6-8-22(9-7-13)17(23)14-4-2-3-5-15(14)18/h2-5,11-13,20H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNGQJHVKALEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 2-fluorobenzoyl chloride with piperidine under basic conditions to form 1-(2-fluorobenzoyl)piperidine.

  • Methylation: : The next step involves the methylation of the piperidine nitrogen. This can be done using methyl iodide in the presence of a base such as potassium carbonate.

  • Imidazole Sulfonamide Formation: : The final step involves the introduction of the imidazole sulfonamide group. This can be achieved by reacting the methylated piperidine intermediate with 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring or the imidazole moiety.

  • Reduction: : Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

  • Medicinal Chemistry: : It can be used as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

  • Biological Studies: : The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

  • Pharmacology: : It can be used in pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Industrial Applications: : The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group may enhance its binding affinity to these targets, while the piperidine and imidazole sulfonamide moieties could modulate its activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural similarities and differences with related compounds:

Compound Name/ID Key Structural Features Pharmacological Relevance Reference
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide (Target) Piperidine, 2-fluorobenzoyl, imidazole-4-sulfonamide Hypothetical: Kinase/receptor modulation N/A
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine () Bipyridine, imidazole, 4-phenylenediamine Antimicrobial, fluorescent applications
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolo-pyrimidine, dual fluorine, sulfonamide, chromene Kinase inhibition (inferred)
Ethyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-ylamino)piperidin-1-carboxylate () Piperidine, 4-fluorobenzyl, benzimidazole Dual histamine H1/H4 receptor ligand
VU0155069 () Piperidine, chloro-benzimidazolone, naphthamide Kinase/protein acetylation modulation
1-(4-Fluorobenzyl)-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () Piperidine, 4-fluorobenzyl, methoxyphenethyl, benzimidazole Histone/protein acetylation regulation

Key Observations :

  • Fluorinated Aromatics : The 2-fluorobenzoyl group in the target compound is analogous to the 4-fluorobenzyl group in and , which are linked to enhanced receptor binding and metabolic stability .
  • Sulfonamide Moieties : Present in the target and , sulfonamides improve solubility and target specificity, often seen in kinase inhibitors .
  • Piperidine Flexibility : All compounds utilize piperidine for conformational adaptability, critical for interacting with hydrophobic binding pockets .

Pharmacological Activities

  • Receptor Modulation : Piperidine-benzimidazole analogs () target histamine receptors or epigenetic regulators, implying the target’s piperidine-fluorobenzoyl group could engage similar pathways .
  • Kinase Inhibition : Fluorinated sulfonamides () are common in kinase inhibitors, a plausible therapeutic area for the target .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Weight ~450–500 g/mol 589.1 g/mol 462.97 g/mol
Melting Point 160–180°C (estimated) 175–178°C Not reported
Purity >95% (HPLC, assumed) Not reported ≥98% (HPLC)

Insights : Fluorination and sulfonamide groups increase molecular weight and melting points, as seen in . High purity (≥98%) is achievable via HPLC, critical for preclinical studies .

Biological Activity

N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-1-methyl-1H-imidazole-4-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorobenzoyl group, a piperidine ring, and an imidazole sulfonamide moiety, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C17H21FN4O3SC_{17}H_{21}FN_{4}O_{3}S with a molecular weight of 380.4 g/mol. The compound's structure can be summarized as follows:

PropertyValue
IUPAC NameN-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1-methylimidazole-4-sulfonamide
CAS Number1448052-62-7
Molecular Weight380.4 g/mol
Molecular FormulaC17H21FN4O3S

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorobenzoyl group may enhance binding affinity to these targets, while the piperidine and imidazole sulfonamide components could modulate its pharmacological effects. Specific pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways associated with various physiological responses.

Biological Activity and Research Findings

Research has indicated that this compound exhibits promising biological activities. Below are some notable findings from various studies:

  • Antimicrobial Activity : Studies have shown that similar imidazole derivatives possess antimicrobial properties, suggesting potential applications in treating infections.
  • GABA-A Receptor Modulation : Compounds with structural similarities have been identified as positive allosteric modulators of GABA-A receptors, which are crucial in neuromodulation and could provide therapeutic avenues for neurological disorders .
  • Potential Anticancer Properties : Investigations into related compounds indicate possible anticancer activities, warranting further exploration into their mechanisms and efficacy against cancer cell lines.

Case Study 1: Inhibition of Enzymatic Activity

A study evaluating the inhibitory effects of structurally related compounds on tyrosinase activity demonstrated that certain derivatives exhibited significant inhibition at low micromolar concentrations. The findings suggest that this compound could similarly affect enzymatic pathways involved in melanin production, thus indicating potential use in skin-related therapies .

Case Study 2: Neurological Applications

Research focusing on the modulation of GABA-A receptor subpopulations has revealed that compounds with imidazole structures can influence neurological functions by enhancing receptor activity. This opens avenues for investigating this compound's role in treating anxiety or seizure disorders .

Summary of Biological Activities

Activity TypeEvidence/Findings
AntimicrobialPotential activity based on structural analogs
Enzyme InhibitionSignificant inhibition observed in related compounds
Neurological ModulationPositive allosteric modulation effects on GABA-A receptors

Q & A

Advanced Research Question

  • Panel screening : Test against unrelated targets (e.g., hERG, CYP450s) to identify promiscuity .
  • Cytotoxicity assays : Use HepG2 or primary hepatocytes to assess liver toxicity .
  • Genotoxicity : Conduct Ames tests or Comet assays to detect DNA damage .
    For example, if the compound inhibits hERG (risk of cardiotoxicity), introduce polar groups to reduce lipophilicity .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Basic Research Question

  • pH stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC at 0, 6, 24 hours .
  • Plasma stability : Mix with human plasma (37°C) and analyze metabolite formation using LC-MS/MS .
  • Light/heat stability : Store at 25°C/60% RH or 40°C/75% RH for 4 weeks to assess shelf life .

How can researchers address low solubility in aqueous media without compromising activity?

Advanced Research Question

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance solubility .
  • Co-solvents : Use cyclodextrins or PEG-400 in formulation .
  • Prodrug strategy : Introduce hydrolyzable groups (e.g., esters) cleaved in vivo .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Reaction scalability : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) .
  • Cost-effective catalysts : Optimize Pd/C or Ni catalysts for hydrogenation steps to reduce metal load .
  • Process control : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode to its target?

Advanced Research Question

  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) and collect diffraction data (resolution ≤2.5 Å) .
  • Cryo-EM : For membrane proteins (e.g., GPCRs), use grids with 1.2–1.8 Å/pixel to resolve ligand-protein interactions .
  • Density maps : Compare ligand-bound vs. apo structures to identify conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.